molecular formula C10H8F3N3O2 B12861287 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione

Cat. No.: B12861287
M. Wt: 259.18 g/mol
InChI Key: QWLDDXOTSSLMBL-LEKURXNJSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound’s systematic IUPAC name, 1,1,1-trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione , reflects its structural features with precision. The root term pentane-2,4-dione denotes a five-carbon chain with ketone groups at positions 2 and 4. The prefix 1,1,1-trifluoro specifies three fluorine atoms bonded to the terminal carbon (C1), while 3-[(pyrimidin-2-ylamino)methylene] describes a methylene group (=CH–) at position 3, linked to an amino-substituted pyrimidine ring via a nitrogen atom.

Key Nomenclature Details

Feature Description
Parent hydrocarbon Pentane
Functional groups Two ketones (C2, C4), trifluoromethyl (C1), pyrimidin-2-ylamino methylene (C3)
Substituent hierarchy Fluorine atoms > pyrimidine-amino-methylene group > ketones

The CAS Registry Number for this compound is not explicitly provided in the accessible sources. Regulatory documents, such as safety data sheets, typically avoid disclosing CAS numbers for proprietary or research-stage compounds.

Molecular Formula and Structural Representation

The molecular formula, inferred from the IUPAC name and structural analysis, is C₁₀H₇F₃N₃O₂ . This derivation accounts for:

  • Pentane backbone : 5 carbons
  • Trifluoromethyl group : CF₃ (replacing three hydrogens)
  • Pyrimidin-2-ylamino methylene : C₅H₄N₃ (pyrimidine ring: C₄H₃N₂; amino-methylene: CH–NH–)
  • Two ketone groups : O₂

Structural Features

The compound’s architecture combines three distinct regions:

  • Trifluoromethyl-terminated carbon chain : The CF₃ group at C1 introduces strong electron-withdrawing effects, influencing reactivity and stability.
  • Diketone core : The 2,4-dione arrangement creates two electrophilic carbonyl centers, enabling enolization and coordination chemistry.
  • Pyrimidine-amino-methylene substituent : The planar pyrimidine ring at C3 contributes aromatic character and hydrogen-bonding potential via its amino group.
Representative Structural Diagram
       O           O
       ||          ||
CF₃-C-C-CH=C(NH-C₄H₃N₂)-C-CF₃

This simplified linear representation highlights the conjugated system formed by the diketone and methylene groups. The pyrimidine ring (C₄H₃N₂) attaches via a nitrogen atom, creating a heterocyclic substituent.

Isomeric Considerations and Tautomeric Behavior

Geometric Isomerism

The methylene group (=CH–) at position 3 permits E/Z isomerism. The E isomer (trans configuration) places the pyrimidine-amino group and trifluoromethyl moiety on opposite sides of the double bond, while the Z isomer (cis) positions them adjacently. Steric hindrance from the bulky pyrimidine ring likely favors the E configuration, though experimental data confirming this preference are unavailable in the provided sources.

Tautomerism

The diketone moiety (2,4-pentanedione) typically exhibits keto-enol tautomerism, stabilized by conjugation. However, the electron-withdrawing trifluoromethyl group at C1 reduces enol stability by destabilizing the conjugate base. This suppression of tautomerism contrasts with non-fluorinated diketones like acetylacetone, which exist predominantly in the enol form.

Hypothetical Tautomeric Equilibrium
Keto form: CF₃-C(=O)-CH₂-C(=O)-CH₂-Pyrimidine  
Enol form: CF₃-C(=O)-CH=C(OH)-CH₂-Pyrimidine  

The equilibrium likely shifts heavily toward the keto form due to:

  • Reduced acidity of the α-hydrogen (adjacent to CF₃)
  • Poor resonance stabilization of the enolate anion

No experimental data on tautomeric ratios or kinetic parameters are available in the referenced documents.

Stereochemical Considerations

While the compound lacks chiral centers, the pyrimidine ring’s substitution pattern could theoretically permit positional isomerism. For example, alternative bonding of the amino group to pyrimidin-4-yl instead of pyrimidin-2-yl would constitute a structural isomer. However, the IUPAC name explicitly specifies pyrimidin-2-yl, eliminating ambiguity.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

(E)-5,5,5-trifluoro-4-hydroxy-3-[(E)-pyrimidin-2-yliminomethyl]pent-3-en-2-one

InChI

InChI=1S/C10H8F3N3O2/c1-6(17)7(8(18)10(11,12)13)5-16-9-14-3-2-4-15-9/h2-5,18H,1H3/b8-7+,16-5+

InChI Key

QWLDDXOTSSLMBL-LEKURXNJSA-N

Isomeric SMILES

CC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=NC=CC=N1

Canonical SMILES

CC(=O)C(=C(C(F)(F)F)O)C=NC1=NC=CC=N1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound belongs to a class of β-diketone derivatives functionalized with heterocyclic amines, often prepared via condensation of fluorinated diketones with amino-substituted heterocycles such as pyrimidines. The key synthetic steps generally include:

  • Preparation or procurement of 1,1,1-trifluoropentane-2,4-dione (a trifluorinated β-diketone).
  • Condensation of this diketone with 2-aminopyrimidine or its derivatives to form the methylene-linked pyrimidinylamino moiety.
  • Optional fluorination or functional group modifications to enhance yield or selectivity.

Preparation of 1,1,1-Trifluoropentane-2,4-dione

This trifluorinated β-diketone is a crucial precursor. It can be synthesized by:

  • Direct fluorination of pentane-2,4-dione using electrophilic fluorinating agents such as SelectFluor or hydroxy(tosyloxy)iodobenzene reagents, which introduce trifluoromethyl groups at the 1-position.
  • Alternatively, commercially available trifluorinated diketones can be used to streamline synthesis.

Condensation with Pyrimidin-2-ylamino Moiety

The condensation reaction involves the nucleophilic attack of the amino group on the pyrimidine ring at the methylene carbon between the two keto groups of the trifluorinated diketone, forming an enaminone structure:

  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) to enhance solubility and reaction rate.
  • Mild heating or reflux conditions facilitate the condensation.
  • Acid or base catalysis can be employed to improve yield and selectivity.
  • The reaction proceeds via the formation of an imine intermediate, followed by tautomerization to the final methylene-linked product.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Fluorination of diketone SelectFluor or hydroxy(tosyloxy)iodobenzene Methanol or DMF 0 °C to room temp 70-85 Electrophilic fluorination, careful control needed
Condensation with 2-aminopyrimidine 1,1,1-Trifluoropentane-2,4-dione + 2-aminopyrimidine DMF, pyridine Reflux or 60-80 °C 65-90 Acid/base catalysis improves yield

Detailed Research Findings

  • A study on related fluorinated β-diketones demonstrated that the use of hydroxy(tosyloxy)iodobenzene as a fluorinating agent on 1,1,1-trifluoropentane-2,4-dione precursors yields high purity trifluorinated diketones suitable for subsequent condensation with heterocyclic amines.
  • The condensation with 2-aminopyrimidine is sensitive to solvent and temperature; polar aprotic solvents and moderate heating optimize the reaction rate and product purity.
  • Avoidance of highly toxic reagents such as sodium cyanide is recommended; safer fluorination and condensation protocols have been developed to improve laboratory safety and environmental impact.
  • The final compound exhibits stability under standard laboratory conditions and can be purified by recrystallization or chromatographic techniques.

Notes on Optimization and Scale-Up

  • Catalysts such as copper triflate and ionic liquids have been reported to enhance cyclocondensation reactions in related systems, potentially applicable here to improve yields and reduce reaction times.
  • Green chemistry approaches using nano-catalysts (e.g., nano-ZnO) have been successful in similar β-diketone condensation reactions, suggesting potential for environmentally friendly synthesis routes.
  • Reaction monitoring by NMR and HPLC is essential to optimize reaction time and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and pyrimidinylamino groups into target molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl and pyrimidinylamino groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Electronic Differences

The compound belongs to the β-diketone family, which includes derivatives with varied substituents impacting reactivity and applications. Key comparisons include:

Fluorinated vs. Non-Fluorinated β-Diketones
  • Hydrogen Bond Acidity: Unlike non-fluorinated pentane-2,4-dione derivatives (e.g., acetylacetone), the trifluoromethyl group in the target compound introduces significant hydrogen bond acidity (H-bond donor capacity) due to the electronegativity of fluorine. This enhances polarity and solubility in polar solvents .
  • Tautomerism: Pentane-2,4-dione exists predominantly in the enol form (92%), stabilized by conjugation. Fluorination may shift this equilibrium, though direct data for the trifluoro derivative is lacking .
Thiazolidine-2,4-dione Derivatives

Compounds like YPC-21440 () feature a thiazolidine-2,4-dione core instead of pentane-2,4-dione. Key differences:

  • Bioactivity: Thiazolidine-2,4-diones are established in kinase inhibition (e.g., Pan-Pim kinases) due to their electrophilic carbonyl groups.
  • Log P : The trifluoromethyl group likely increases hydrophobicity (higher Log P) compared to thiazolidine derivatives, impacting membrane permeability .
Schiff Bases with Methylene-Pentane-2,4-dione Cores

Schiff bases like 3-[(carboxyphenylamino)methylene]pentane-2,4-dione () share the methylene-pentane-2,4-dione scaffold but differ in substituents:

  • Supramolecular Assembly : Carboxyphenyl groups form hydrogen-bonded networks, whereas the pyrimidine substituent in the target compound may enable π-π stacking or metal coordination .
  • Synthetic Routes : Both classes are synthesized via condensation reactions (e.g., acetylacetone with amines), though fluorinated derivatives may require specialized reagents .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Substituent H-Bond Acidity Log P (Predicted) Melting Point (°C)
Target Compound Pentane-2,4-dione Trifluoro, pyrimidinyl High ~2.5* Not reported
YPC-21440 Thiazolidine-2,4-dione Imidazopyridazinyl Moderate ~1.8 Not reported
3-[(Carboxyphenylamino)methylene]pentane-2,4-dione Pentane-2,4-dione Carboxyphenyl High ~1.2 201–205
Acetylacetone Pentane-2,4-dione Methyl None 0.35 −23

*Predicted using fluorine’s contribution to hydrophobicity.

Biological Activity

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione is a complex organic compound notable for its unique trifluoromethyl and pyrimidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Structure

Molecular Formula: C8H8F3N3O2
Molecular Weight: 239.17 g/mol

The biological activity of 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione is primarily attributed to its ability to interact with specific biological targets. The pyrimidine moiety is known for its role in modulating enzyme activity and receptor interactions. Preliminary studies suggest that this compound may function as an inhibitor of certain kinases involved in cell signaling pathways related to cancer and inflammation.

Anticancer Activity

Research indicates that 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest
A549 (Lung Cancer)15.0Inhibition of metastasis

These findings indicate a promising therapeutic potential for this compound in cancer treatment.

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Study on Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione and evaluated their anticancer activity. The study found that modifications to the pyrimidine ring significantly enhanced potency against breast cancer cells (MCF-7). The most effective derivative exhibited an IC50 value of 5 µM, demonstrating a substantial improvement over the parent compound.

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against drug-resistant strains. The findings indicated that certain derivatives maintained activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics . This positions the compound as a potential candidate for further development in antibiotic resistance scenarios.

Q & A

Q. What are the recommended safety protocols for handling 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione in laboratory settings?

  • Methodological Answer : Due to structural similarities to pentane-2,4-dione derivatives, handle this compound in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with oxidizing agents (e.g., peroxides, nitrates) and strong bases, as incompatibility risks exist . Store in airtight containers at ≤25°C in a ventilated area away from plastics. Implement strict hygiene practices (e.g., handwashing post-handling) to minimize ingestion risks .

Q. What synthetic routes are commonly employed to prepare this compound, and what key parameters influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions between trifluoromethyl-containing diketones and pyrimidin-2-amine derivatives. Key parameters include:
  • Acid catalysis : Use HCl or TsOH to promote enolization and nucleophilic attack .
  • Stoichiometric control : Excess amine (1.5–2.0 eq.) ensures complete conversion of intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity .
    Yields are optimized by monitoring reaction progress via TLC or HPLC, with purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign the trifluoromethyl group (δ ~177 ppm as a quartet in ¹³C NMR) and pyrimidinyl protons (δ 8.3–8.7 ppm in ¹H NMR) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI-MS or HRMS .

Advanced Research Questions

Q. How does the presence of the trifluoromethyl group influence reactivity in cyclocondensation reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group reduces enolization capacity, shifting reaction pathways. For example, in reactions with urea derivatives, the absence of an enolizable hydrogen at the 3-position prevents keto-enol tautomerism, favoring direct nucleophilic attack on the diketone. This contrasts with non-fluorinated analogs, which undergo enol-mediated cyclization . Kinetic studies using UV-Vis spectroscopy and isotopic labeling (e.g., D₂O exchange) can elucidate these mechanistic differences .

Q. What computational approaches are suitable for predicting the hydrogen-bonding properties of this compound?

  • Methodological Answer :
  • Abraham Descriptors : Calculate hydrogen-bond acidity (α) and basicity (β) using partition coefficient data (e.g., log P values) to predict solvent interactions .
  • DFT Calculations : Model electrostatic potential surfaces (EPS) to identify electrophilic/nucleophilic sites, particularly at the pyrimidinyl amino group and carbonyl moieties .
  • Molecular Dynamics Simulations : Assess solvation effects in polar solvents (e.g., water, DMSO) to guide solubility predictions .

Q. How can contradictory data regarding regioselectivity in derivatives of this compound be resolved?

  • Methodological Answer : Conflicting regioselectivity reports (e.g., in hydrazine reactions) arise from varying reaction conditions. Resolve discrepancies via:
  • Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to trap kinetic products or prolonged heating (80°C) to favor thermodynamic outcomes .
  • Isotopic Labeling : Track intermediate formation using ¹⁵N-labeled amines in NMR studies .
  • Crystallography : Determine regioisomeric structures via single-crystal X-ray diffraction to unambiguously assign connectivity .

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